9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Overview
Description
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy and chloro substituents on an acridinone core
Preparation Methods
The synthesis of 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the acridinone core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final assembly: Coupling reactions to attach the 3-chloro-4-methoxyphenyl group to the acridinone core.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, or the acridinone core can be reduced to a dihydroacridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to known bioactive acridines.
Materials Science: Its unique structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving acridine derivatives.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with DNA or proteins, inhibiting or modulating their function. The molecular targets could include enzymes or receptors involved in neurological pathways, and the pathways involved might include inhibition of DNA replication or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar compounds to 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one include other acridine derivatives such as:
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: An antiseptic and disinfectant.
What sets this compound apart is its specific substitution pattern, which may confer unique properties in terms of reactivity and biological activity.
Properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4/c1-24(2)11-17-23(18(27)12-24)22(13-6-7-19(28-3)15(25)8-13)14-9-20(29-4)21(30-5)10-16(14)26-17/h6-10,22,26H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHJINACXWYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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